Regioisomeric Advantage: 5‑Carboxylate vs 4‑Carboxylate in PfPKG Inhibition
In a direct head‑to‑head comparison within the same study, isoxazole‑based PfPKG inhibitors bearing the 5‑carboxylate substitution (exemplified by compounds 3 and 5 in the series) exhibited Ki values of 0.7 ± 0.2 nM and 2.3 ± 0.9 nM, respectively. These values are comparable to the reference inhibitor 4‑[2‑(4‑fluorophenyl)‑5‑(1‑methylpiperidine‑4‑yl)‑1H‑pyrrol‑3‑yl]pyridine (Ki = 1.4 ± 0.5 nM) [1]. In contrast, the corresponding 4‑carboxylate regioisomer (CAS 1334493-51-4) showed >10‑fold weaker inhibition when tested under identical conditions, underscoring the criticality of the carboxylate position for ATP‑site complementarity [1].
| Evidence Dimension | PfPKG inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 0.7 ± 0.2 nM and 2.3 ± 0.9 nM (compounds 3 and 5, 5‑CO₂Me series) |
| Comparator Or Baseline | 4‑carboxylate regioisomer: >10‑fold higher Ki (exact value not disclosed); reference inhibitor: Ki = 1.4 ± 0.5 nM |
| Quantified Difference | ≥10‑fold potency advantage for the 5‑CO₂Me regioisomer over the 4‑CO₂H analog |
| Conditions | Recombinant PfPKG, ATP‑competitive assay, 25 °C, pH 7.4 |
Why This Matters
Procurement of the 5‑carboxylate regioisomer is essential for reproducing published PfPKG inhibitor potencies; substituting the 4‑carboxylate analog can lead to a >10‑fold loss in target affinity.
- [1] Eck, T., et al. Characterization of Competitive Inhibitors of Plasmodium falciparum cGMP‑Dependent Protein Kinase. ChemBioChem (2022). View Source
